

# Unveiling the Obscure Past: A Technical Guide to Tetrahydrofuran, 2-(2-chloroethoxy)-

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## Compound of Interest

Compound Name: *Tetrahydrofuran, 2-(2-chloroethoxy)*

Cat. No.: *B3044764*

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## Abstract

This technical guide delves into the chemistry of "**Tetrahydrofuran, 2-(2-chloroethoxy)-**" (CAS No. 60831-36-9), a niche yet significant heterocyclic compound. While a definitive historical record of its discovery remains elusive in readily available literature, its synthesis and properties can be inferred from established principles of organic chemistry and the documented reactions of related compounds. This document provides a comprehensive overview of its probable synthetic routes, physicochemical properties, and potential applications, drawing parallels with analogous structures. Detailed experimental protocols for plausible syntheses are presented, along with a thorough compilation of its known and predicted quantitative data. Visual representations of synthetic pathways and logical relationships are provided to facilitate a deeper understanding of the core concepts.

## Introduction

"**Tetrahydrofuran, 2-(2-chloroethoxy)-**" is a substituted cyclic ether that combines the structural features of tetrahydrofuran (THF), a widely used polar aprotic solvent, with a chloroethoxy side chain. This unique combination of a reactive chlorine atom and the cyclic ether moiety suggests its potential as a versatile intermediate in organic synthesis, particularly in the introduction of the tetrahydrofuranyl group or as a precursor for more complex molecules. The historical context of its initial synthesis and discovery is not well-documented in prominent

scientific databases. However, its structural simplicity allows for the deduction of logical and efficient synthetic strategies based on fundamental organic reactions.

## Physicochemical Properties

A summary of the known and predicted physicochemical properties of "**Tetrahydrofuran, 2-(2-chloroethoxy)-**" is presented in Table 1. These values are crucial for its handling, purification, and application in experimental settings.

Table 1: Physicochemical Data of **Tetrahydrofuran, 2-(2-chloroethoxy)-**

| Property   | Value   | Source |
|--|---|--------|
| Molecular Formula                                      | C <sub>6</sub> H <sub>11</sub> ClO <sub>2</sub> | Cheméo |
| Molecular Weight                                       | 150.60 g/mol                                    | Cheméo |
| CAS Number   | 60831-36-9                                      | -      |
| Boiling Point (Predicted)                              | 438.76 K  | Cheméo |
| logP (Octanol/Water Partition Coefficient) (Predicted) | 1.378   | Cheméo |
| Water Solubility (log <sub>10</sub> WS) (Predicted)    | -1.16   | Cheméo |
| Enthalpy of Vaporization (ΔvapH°) (Predicted)          | 40.51 kJ/mol                                    | Cheméo |
| Enthalpy of Formation (Gas, ΔfH°gas) (Predicted)       | -386.65 kJ/mol                                  | Cheméo |
| Gibbs Free Energy of Formation (ΔfG°) (Predicted)      | -166.86 kJ/mol                                  | Cheméo |

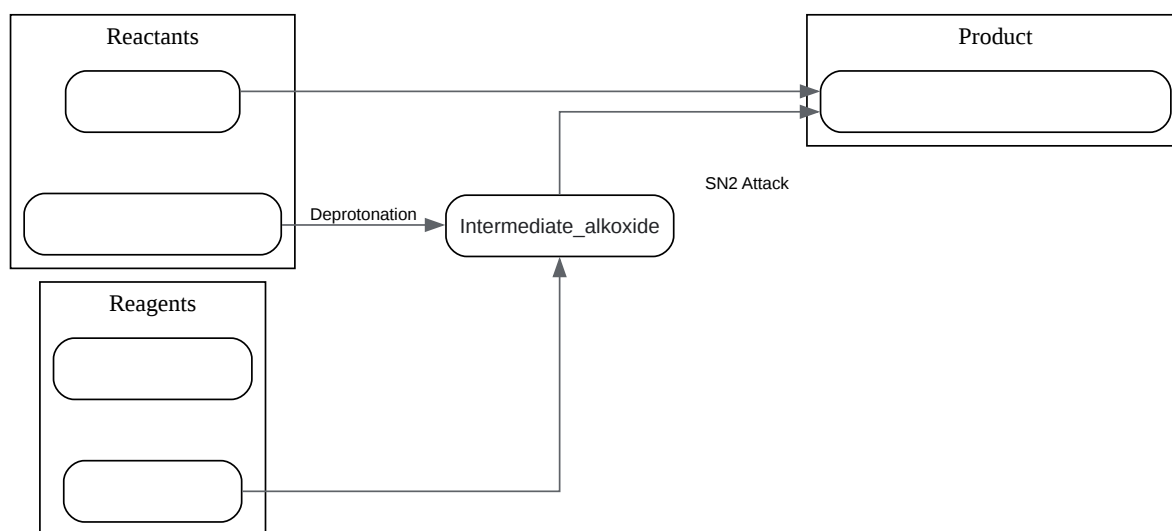
Note: Most of the available data is based on computational predictions and should be verified experimentally.

## Plausible Synthetic Pathways and Experimental Protocols

While a specific historical synthesis is not available, two primary retrosynthetic pathways are proposed based on established organic chemistry principles.

### Pathway 1: Williamson Ether Synthesis from 2-Hydroxytetrahydrofuran and 2-Chloroethanol

This approach involves the reaction of the hemiacetal 2-hydroxytetrahydrofuran with 2-chloroethanol under basic conditions.



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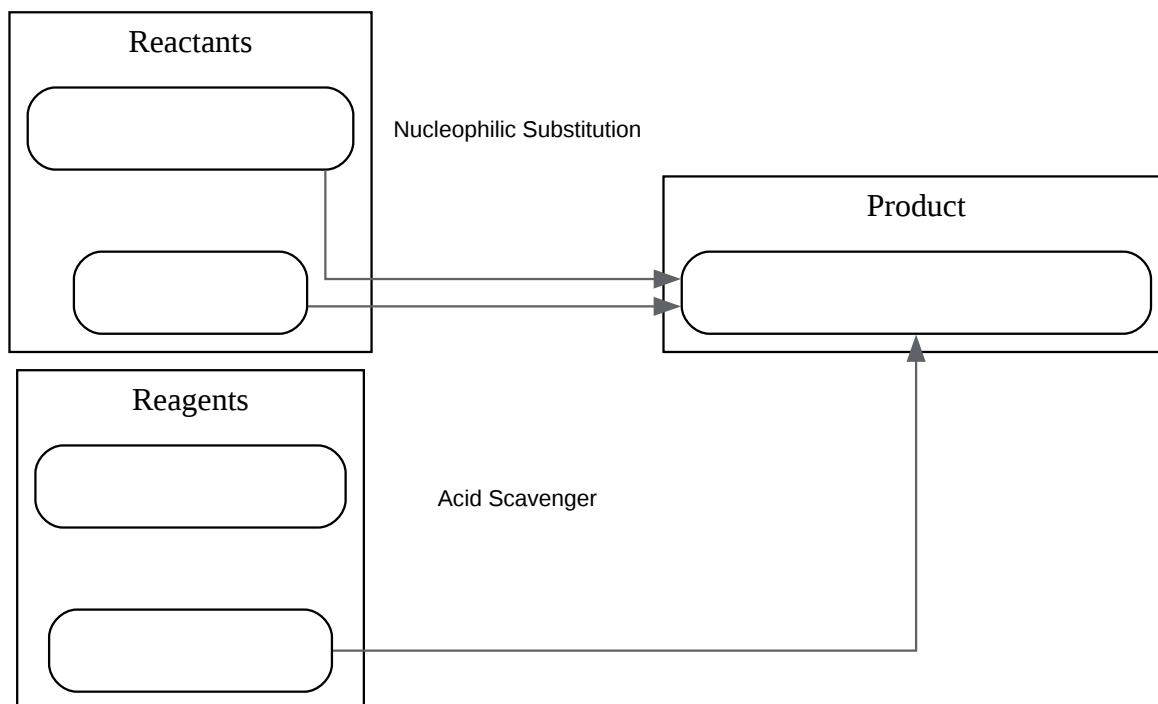
Caption: Plausible Synthesis via Williamson Ether Synthesis.

Experimental Protocol:

- Preparation of Sodium 2-chloroethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) to anhydrous tetrahydrofuran (THF).
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of 1.0 equivalent of 2-chloroethanol in anhydrous THF to the suspension.
- Allow the mixture to stir at room temperature for 1 hour.
- Reaction with 2-Hydroxytetrahydrofuran: To the resulting sodium 2-chloroethoxide solution, add a solution of 1.0 equivalent of 2-hydroxytetrahydrofuran in anhydrous THF dropwise at 0 °C.
- Warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
- Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation under reduced pressure to yield "Tetrahydrofuran, 2-(2-chloroethoxy)-".

## Pathway 2: Reaction of 2-Chlorotetrahydrofuran with 2-Chloroethanol

This method utilizes the reactivity of the anomeric carbon in 2-chlorotetrahydrofuran towards nucleophilic substitution by an alcohol.



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Caption: Plausible Synthesis via Nucleophilic Substitution.

#### Experimental Protocol:

- Reaction Setup: In a flame-dried, two-necked round-bottom flask fitted with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-chloroethanol and 1.2 equivalents of pyridine (as an acid scavenger) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Addition of 2-Chlorotetrahydrofuran: Add a solution of 1.1 equivalents of freshly prepared 2-chlorotetrahydrofuran in anhydrous dichloromethane dropwise to the cooled solution over 30 minutes.
- Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

- Work-up and Purification: Quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to afford the desired product.

## Potential Applications and Significance

The bifunctional nature of "**Tetrahydrofuran, 2-(2-chloroethoxy)-**" makes it a potentially valuable building block in organic synthesis.

- Protecting Group Chemistry: The tetrahydrofuranyl ether moiety is a known protecting group for alcohols. The chloroethoxy side chain could be further functionalized before or after its use as a protecting group, offering a versatile synthetic handle.
- Synthesis of Crown Ether Analogs: The chloroethoxy group can be a precursor for the synthesis of oligoethylene glycol chains, potentially leading to the formation of novel crown ether-like macrocycles with a tetrahydrofuran subunit.
- Pharmaceutical and Agrochemical Scaffolds: The tetrahydrofuran ring is a common motif in many biologically active molecules. This compound could serve as a starting material for the synthesis of new drug candidates or agrochemicals.

## Conclusion

"**Tetrahydrofuran, 2-(2-chloroethoxy)-**" is a compound with underexplored potential. While its historical discovery remains obscure, its synthesis is achievable through standard and reliable organic reactions. This guide provides the necessary theoretical and practical information for researchers to synthesize, characterize, and explore the applications of this intriguing molecule. Further investigation into its reactivity and utility in various synthetic contexts is warranted and could lead to the development of novel chemical entities with valuable properties. The provided experimental protocols offer a solid starting point for any laboratory looking to work with this compound.

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